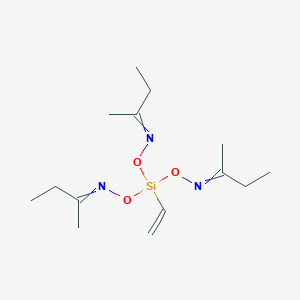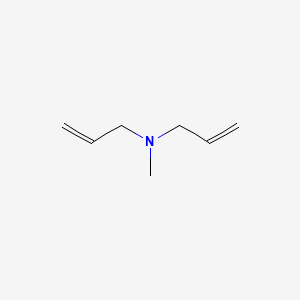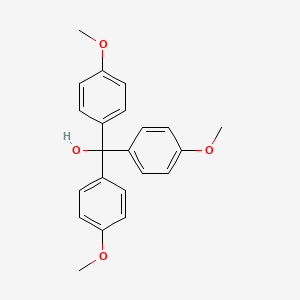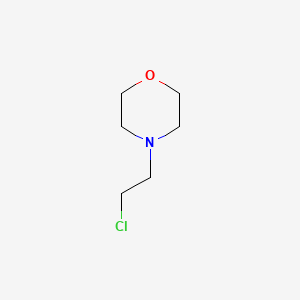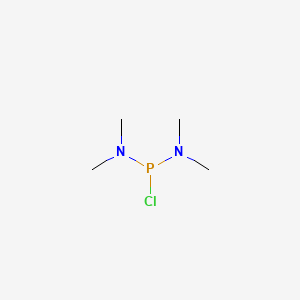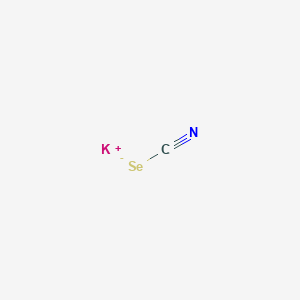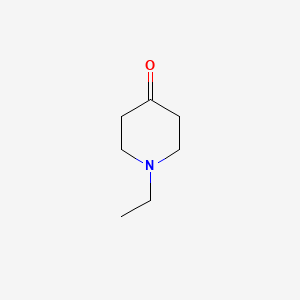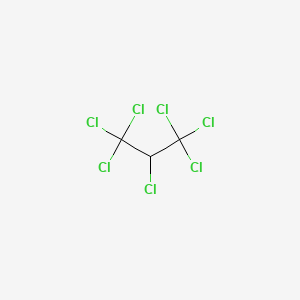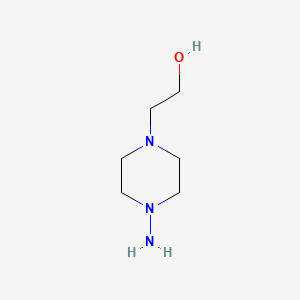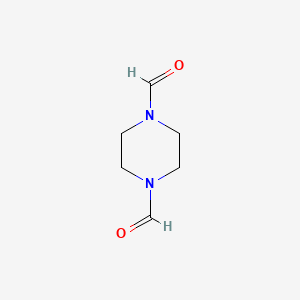
1-哌啶氧基-4-((氯乙酰基)氨基)-2,2,6,6-四甲基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- is a chemical compound with significant potential in scientific research and industrial applications. This compound is known for its unique structure and reactivity, making it a valuable reagent in various chemical reactions.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
Target of Action
It is known that similar compounds, such as 2,2,6,6-tetramethylpiperidinyloxy (tempo), serve as catalysts in oxidation reactions .
Mode of Action
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- likely interacts with its targets through a similar mechanism as TEMPO. TEMPO, a stable nitroxyl radical, serves in oxidations as a catalyst . By substitution in position 4, its reactivity can be steered . The oxygen with the unpaired electron doesn’t find a second one to form a peroxide due to the steric bulk around the oxygen provided by the 4 methyl groups .
Biochemical Pathways
Similar compounds like tempo have been shown to prevent ferroptosis, a type of oxidative stress cell death .
Pharmacokinetics
It is known that similar compounds can be used as reactants to synthesize various compounds .
Result of Action
Similar compounds like tempo have been shown to prevent cell death induced by erastin and rsl3 .
Action Environment
It is known that tempo can prevent cell death in an airborne manner , suggesting that the environment can play a role in its action.
生化分析
Biochemical Properties
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- plays a crucial role in biochemical reactions, particularly as an inhibitor of ferroptosis, a type of oxidative stress-induced cell death. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit glutathione peroxidase 4 (GPX4), an enzyme that reduces lipid hydroperoxides within cell membranes . By inhibiting GPX4, 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- prevents the accumulation of lethal lipid reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Cellular Effects
The effects of 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits glutamate-induced cell death in mouse hippocampal cell lines, suggesting its potential neuroprotective effects . Additionally, it has been shown to reduce neuronal cell death in a mouse ischemia model, highlighting its role in protecting against neurological injuries .
Molecular Mechanism
At the molecular level, 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- exerts its effects through several mechanisms. It binds to and inhibits GPX4, leading to the prevention of lipid peroxidation and subsequent cell death . Furthermore, this compound can vaporize and dissolve into nearby water solutions, allowing it to act from a physically distant location . This unique volatility-mediated mechanism enables it to inhibit ferroptosis in an airborne manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- have been studied over time. The compound has demonstrated stability and effectiveness in preventing ferroptotic cell death over extended periods . Its ability to vaporize without decomposing and then dissolve again into water solutions ensures its long-term efficacy in protecting cells from oxidative stress .
Dosage Effects in Animal Models
The effects of 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- vary with different dosages in animal models. Studies have shown that at higher doses, the compound effectively reduces neuronal cell death and protects against neurological injuries . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects, as excessive amounts may lead to undesirable outcomes .
Metabolic Pathways
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- is involved in metabolic pathways related to oxidative stress and lipid peroxidation. It interacts with enzymes such as GPX4 and ferroptosis suppressor protein 1, which play critical roles in preventing lipid peroxidation and maintaining cellular redox balance . By modulating these pathways, the compound helps protect cells from oxidative damage and ferroptosis .
Transport and Distribution
Within cells and tissues, 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- is transported and distributed through its unique volatility-mediated mechanism. The compound can vaporize and travel through the air, dissolving into nearby water solutions and exerting its protective effects from a distance . This property allows it to reach various cellular compartments and tissues, enhancing its efficacy in preventing oxidative stress-induced cell death .
Subcellular Localization
The subcellular localization of 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- is primarily within cell membranes, where it interacts with lipid hydroperoxides and enzymes such as GPX4 . Its ability to target specific cellular compartments and prevent lipid peroxidation is crucial for its role in inhibiting ferroptosis and protecting cells from oxidative damage .
准备方法
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with rigorous control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
相似化合物的比较
1-Piperidinyloxy, 4-((benzoylamino)-2,2,6,6-tetramethyl-
Other piperidine derivatives with different substituents
属性
CAS 编号 |
36775-23-2 |
|---|---|
分子式 |
C11H20ClN2O2 |
分子量 |
247.74 g/mol |
IUPAC 名称 |
2-chloro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H20ClN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8H,5-7H2,1-4H3,(H,13,15) |
InChI 键 |
FBSZMWFULOUMCP-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |
规范 SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)CCl)C |
Key on ui other cas no. |
36775-23-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


